2-Chloro-4,8-dimethylquinazoline
Description
Properties
IUPAC Name |
2-chloro-4,8-dimethylquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-4-3-5-8-7(2)12-10(11)13-9(6)8/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWPJQOWEWJFEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC(=N2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 2 Chloro 4,8 Dimethylquinazoline and Its Substituted Analogues
Precursor Synthesis and Functionalization for Quinazoline (B50416) Scaffolds
The journey to 2-chloro-4,8-dimethylquinazoline begins with the synthesis and modification of precursor molecules that will ultimately form the quinazoline ring system.
Derivatization of Anthranilic Acid and Related Precursors
Anthranilic acid and its derivatives are fundamental starting materials for quinazoline synthesis. ijarsct.co.innih.gov A common approach involves the acylation of anthranilic acid. nih.gov For instance, reacting anthranilic acid with an acyl chloride, followed by cyclization with acetic anhydride (B1165640), yields a 1,3-benzoxazin-4-one intermediate. nih.gov This intermediate is then reacted with an appropriate amine to form the quinazoline ring. nih.gov Another method involves the reaction of anthranilic acid with formamide (B127407), which upon heating, cyclizes to form quinazolin-4-one. generis-publishing.com The yield of this reaction can be significantly improved by optimizing the reaction temperature. generis-publishing.com Furthermore, isatoic anhydride, a derivative of anthranilic acid, can be reacted with amines or isocyanates to produce 3-substituted quinazoline-2,4-diones. researchgate.net
| Precursor | Reagent | Product | Reference |
| Anthranilic acid | Chloro acylchloride, then Acetic Anhydride | Benzoxazinone intermediate | nih.gov |
| Anthranilic acid | Formamide | Quinazolin-4-one | generis-publishing.com |
| Isatoic anhydride | Amines or Isocyanates | 3-substituted quinazoline-2,4-diones | researchgate.net |
Formation of Quinazoline-2,4-dione Systems
Quinazoline-2,4-diones are key intermediates in the synthesis of various quinazoline derivatives. researchgate.netmdpi.comnih.gov These can be synthesized through several routes. One common method is the reaction of 2-aminobenzamides with phosgene (B1210022) or its surrogates. researchgate.net The reaction of isatoic anhydride with amines is another widely used approach. researchgate.net Additionally, the condensation of 2-halobenzoates with monoalkylureas can yield quinazoline-2,4-diones. researchgate.net A more recent development involves the synthesis from 2-aminobenzonitrile (B23959) and carbon dioxide using a catalyst. rsc.org
| Starting Material | Reagent(s) | Product | Reference |
| 2-Aminobenzamides | Phosgene or surrogates | Quinazoline-2,4-dione | researchgate.net |
| Isatoic anhydride | Amines | 3-substituted quinazoline-2,4-dione | researchgate.net |
| 2-Halobenzoates | Monoalkylureas | Quinazoline-2,4-dione | researchgate.net |
| 2-Aminobenzonitrile | Carbon dioxide | Quinazoline-2,4(1H,3H)-dione | rsc.org |
Methods for Halogenation at C2 Position
The introduction of a chlorine atom at the C2 position is a crucial step in the synthesis of this compound. This is often achieved by treating a corresponding quinazolin-4-one or quinazoline-2,4-dione precursor with a chlorinating agent. A common method for the chlorination of 4(3H)-quinazolinone involves the use of triphenylphosphine (B44618) and trichloroisocyanuric acid. researchgate.net Another established method for preparing 4-chloroquinazolines involves refluxing the corresponding quinazolinone with thionyl chloride (SOCl₂). researchgate.net It's important to note that in di-substituted quinazolines, the C4 position is generally more reactive towards nucleophilic substitution than the C2 position, which can present challenges in achieving regioselective chlorination. nih.gov
Regioselective Introduction of Methyl Groups at C4 and C8 Positions
The regioselective placement of methyl groups at the C4 and C8 positions of the quinazoline ring is critical for the synthesis of the target compound. The introduction of these groups often occurs at the precursor stage. For instance, starting with a appropriately substituted anthranilic acid, such as 2-amino-3,5-dimethylbenzoic acid, will lead to the desired methylation pattern in the final quinazoline product. The methylation of quinazolin-4-thione with various methylating agents like methyl iodide has been studied, showing that the site of methylation (N3, O4, or N1) depends on the reagents and conditions used. zienjournals.com Regioselective lithiation has also been employed as a key step in the synthesis of certain complex quinazoline alkaloids, demonstrating the possibility of targeted functionalization. nih.gov
Core Quinazoline Ring Formation Approaches
The construction of the central quinazoline ring is a pivotal part of the synthesis.
Cyclocondensation Reactions
Cyclocondensation reactions are a cornerstone of quinazoline synthesis, offering a direct route to the fused heterocyclic system. researchgate.netnih.govorganic-chemistry.org These reactions typically involve the condensation of a 2-amino-substituted benzene (B151609) derivative with a one-carbon synthon. For example, the reaction of 2-aminobenzonitriles with aldehydes and arylboronic acids in a palladium-catalyzed three-component tandem reaction provides a versatile route to diverse quinazolines. organic-chemistry.org Another approach is the copper-catalyzed tandem reaction of 2-aminobenzamides with tertiary amines to yield quinazolinone derivatives. organic-chemistry.org The Niementowski reaction, which involves the condensation of anthranilic acid with amides or ketones, is a classic method for preparing quinazolinones, often facilitated by microwave irradiation under solvent-free conditions for a greener approach. ijarsct.co.in Furthermore, transition metal-catalyzed reactions, such as those using copper, have been developed for the one-pot synthesis of quinazolines from 2-bromobenzyl bromides, amines, and aldehydes. nih.gov
Ring-Closing Methodologies
The construction of the fundamental quinazoline ring system is the initial critical step in producing this compound. Various ring-closing methodologies can be employed, starting from appropriately substituted benzene derivatives. A common conceptual approach involves the cyclization of a 2-amino-3,5-dimethylbenzaldehyde (B1500763) or a related derivative with a source for the remaining carbon and nitrogen atoms of the pyrimidine (B1678525) ring.
One established general method for quinazoline synthesis involves the reaction of 2-aminobenzonitriles with orthoesters and boronic acids in a palladium(II)-catalyzed cascade reaction. organic-chemistry.org This process facilitates the formation of a C(sp)-C(sp2) bond followed by an intramolecular C-N bond formation to yield 4-arylquinazolines. organic-chemistry.org Another approach is the condensation of 2-aminobenzylamines with aldehydes, mediated by o-iodoxybenzoic acid (IBX), which can produce a variety of substituted quinazolines. organic-chemistry.org
A more specific, multi-step synthesis, analogous to that of related substituted quinazolines, can be envisioned starting from 2,4-dimethylaniline. The synthesis would likely proceed through the following key transformations:
Formylation: Introduction of a formyl group ortho to the amino group to create 2-amino-3,5-dimethylbenzaldehyde.
Cyclization: Reaction of the resulting aminobenzaldehyde with a suitable one-carbon synthon, such as formamide or urea, to construct the pyrimidine ring, yielding 4,8-dimethylquinazolin-2(1H)-one.
Chlorination: The final step would involve the chlorination of the quinazolinone, typically using a reagent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to afford the target molecule, this compound.
A patent for the synthesis of the related 2-chloro-4-amino-6,7-dimethoxy quinazoline outlines a similar foundational strategy starting from o-dimethoxybenzene, involving nitration, reduction to an aniline (B41778) derivative, reaction with cyanamide, and subsequent cyclization and chlorination. google.com This highlights a viable pathway that can be adapted for the synthesis of this compound from 1,3-dimethylbenzene.
Post-Cyclization Functionalization and Derivatization
Once the this compound core is synthesized, its chemical versatility allows for a wide range of modifications to produce a library of substituted analogues.
Nucleophilic Substitution Reactions at C2-Chloro Position
The chlorine atom at the C2 position of the quinazoline ring is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups. However, in many quinazoline systems, particularly those also bearing a halogen at the C4 position, the C4 position is often more reactive towards nucleophiles. frontiersin.org
Despite the often lower reactivity of the C2 position, direct displacement of the C2-chloro group is achievable, typically with strong nucleophiles or under forcing conditions. Common nucleophiles used in such reactions include amines, alkoxides, and thiolates. For instance, the reaction of 2-chloroquinazolines with various amines can lead to the corresponding 2-aminoquinazoline (B112073) derivatives.
In cases where direct substitution is challenging, strategic modifications can enhance the reactivity of the C2 position. One such strategy involves converting the chloro group into a better leaving group. For example, transformation of a C2-chloro group into a 2-ethylthio group has been shown to facilitate subsequent hydrazinolysis at that position. researchgate.net Another advanced method to achieve C2-selective substitution involves a "sulfonyl group dance," where a sulfonyl group is first introduced at the more reactive C4 position, which then directs a nucleophile to the C2 position. nih.gov
Electrophilic Substitution on the Benzenoid Ring
Electrophilic aromatic substitution on the benzenoid portion of the this compound ring allows for the introduction of substituents such as nitro, halogen, or acyl groups. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the chloro group, the two methyl groups, and the fused pyrimidine ring.
The methyl groups at C4 and C8 are electron-donating and ortho-, para-directing. libretexts.org The chloro group is deactivating yet ortho-, para-directing. libretexts.org The fused pyrimidine ring, being electron-deficient, generally deactivates the attached benzene ring towards electrophilic attack. The interplay of these electronic effects will determine the position of further substitution. The most likely positions for electrophilic attack would be those activated by the methyl groups and not sterically hindered.
Common electrophilic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group. youtube.com
Halogenation: Employing reagents like bromine with a Lewis acid catalyst (e.g., FeBr₃) or chlorine with AlCl₃ to install a halogen atom. youtube.com
Friedel-Crafts Acylation: Using an acyl chloride or anhydride with a Lewis acid to add an acyl group.
The precise conditions for these reactions would need to be carefully optimized to achieve the desired regioselectivity and avoid unwanted side reactions.
Metal-Catalyzed Cross-Coupling for C-C and C-Heteroatom Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov The C2-chloro group serves as an effective handle for these transformations.
Key cross-coupling reactions applicable to this system include:
| Reaction | Reagents | Bond Formed | Description |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids or esters, Pd catalyst, base | C-C | A versatile method for creating biaryl or aryl-heteroaryl structures. mdpi.com |
| Sonogashira Coupling | Terminal alkynes, Pd catalyst, copper co-catalyst, base | C-C (alkynyl) | Introduces an alkynyl substituent, a valuable functional group for further transformations. mdpi.com |
| Heck Coupling | Alkenes, Pd catalyst, base | C-C (alkenyl) | Forms a new carbon-carbon bond between the quinazoline and an alkene. mdpi.com |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | C-N | A powerful method for the synthesis of N-aryl and N-heteroaryl amines. mdpi.com |
| Stille Coupling | Organostannanes, Pd catalyst | C-C | Another effective method for C-C bond formation, though the toxicity of tin reagents is a consideration. mdpi.com |
The regioselectivity of these reactions can be a significant factor, especially if other halogens are present on the quinazoline ring. Often, the C4 position is more reactive in cross-coupling reactions. nih.gov However, with the C2-chloro as the only halogen, selective coupling at this position is readily achievable.
Modification of Methyl Substituents at C4 and C8
The methyl groups at the C4 and C8 positions of the quinazoline ring also present opportunities for further derivatization. While less commonly explored than modifications at the chloro position, these methyl groups can potentially undergo several types of reactions.
One potential transformation is oxidation . Under controlled conditions, a methyl group can be oxidized to a formyl group, a carboxylic acid, or a hydroxymethyl group. These new functional groups can then be used in a variety of subsequent reactions.
Another possibility is halogenation , particularly free-radical halogenation at the benzylic position of the methyl groups using reagents like N-bromosuccinimide (NBS). The resulting halomethyl derivatives are valuable intermediates for nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities.
Research on related quinazoline systems has shown that modifications to methyl substituents can significantly impact biological activity. For example, modifications to the C2-methyl substituent in a series of quinazoline-based antifolates have been explored to optimize their therapeutic properties. acs.org
Advanced Synthetic Methodologies
In addition to the classical methods, a number of advanced synthetic strategies have been developed for the construction of the quinazoline core, offering improvements in efficiency, atom economy, and environmental impact. mdpi.com Many of these modern methods rely on transition-metal catalysis.
Examples of advanced synthetic approaches include:
Acceptorless Dehydrogenative Coupling (ADC): Iridium-catalyzed ADC reactions of 2-aminoarylmethanols with amides or nitriles provide an atom-economical route to quinazolines. organic-chemistry.org
Copper-Catalyzed Cascade Reactions: The reaction of (2-aminophenyl)methanols with aldehydes, catalyzed by copper, offers a convenient and practical synthesis of 2-substituted quinazolines. organic-chemistry.org
Iron-Catalyzed Cyclization: Iron-catalyzed C(sp³)-H oxidation and intramolecular C-N bond formation of 2-alkylamino N-H ketimine derivatives provides an efficient route to quinazolines. organic-chemistry.org
Metal-Free Oxidative Condensation: Salicylic acid-catalyzed oxidative condensation of o-aminobenzylamines and benzylamines using atmospheric oxygen represents a green chemistry approach to quinazoline synthesis. frontiersin.org
These advanced methodologies, while not all yet specifically applied to the synthesis of this compound, represent the forefront of heterocyclic chemistry and offer powerful alternatives to traditional synthetic routes.
Microwave-Assisted Synthesis of Quinazoline Derivatives
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. researchgate.netnih.gov This approach has been successfully applied to the synthesis of various quinazoline derivatives.
The use of microwave irradiation can significantly reduce reaction times, from hours or even days to mere minutes. nih.gov For instance, the synthesis of triazoloquinazolinones and benzimidazoquinazolinones has been achieved in nearly quantitative yields within minutes by reacting aromatic aldehydes with 5-amino-1(H)-1,2,4-triazole or 2-aminobenzimidazole (B67599) and dimedone in DMF under microwave irradiation. nih.gov This represents a substantial improvement over traditional refluxing methods. nih.gov
Experimental results have consistently shown that microwave irradiation can increase both the reaction rate (10-20 minutes) and the yield (66-97%) compared to conventional heating (3-6 hours, 48-89% yield). researchgate.net This efficiency is a key advantage in the rapid generation of compound libraries for drug discovery. nih.gov Furthermore, microwave-assisted synthesis can be conducted in the absence of a solvent, which aligns with the principles of green chemistry. frontiersin.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Feature | Conventional Heating | Microwave Irradiation |
| Reaction Time | 3-6 hours researchgate.net | 10-20 minutes researchgate.net |
| Yield | 48-89% researchgate.net | 66-97% researchgate.net |
| Solvent Use | Often requires a solvent | Can be solvent-free frontiersin.org |
Catalytic Approaches in Quinazoline Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. In the context of quinazoline synthesis, various catalytic systems have been developed to facilitate the formation of the heterocyclic ring.
One notable example is the use of a ruthenium-based catalytic system for the dehydrogenative and deaminative coupling reactions of 2-aminophenyl ketones and 2-aminobenzamides with amines. acs.org This method provides an efficient route to quinazoline and quinazolinone derivatives without the need for reactive reagents or the formation of toxic byproducts. acs.org
Another green chemistry approach involves the use of p-toluenesulfonic acid as a catalyst for the N-methylation of 4-nitroimidazole (B12731) using methanol, a less toxic methylating agent compared to traditional reagents like dimethyl sulfate (B86663) and methyl iodide. nih.gov While not directly a quinazoline synthesis, this demonstrates the trend towards using catalysts to replace hazardous reagents in heterocyclic chemistry.
Green Chemistry Principles in Quinazoline Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical compounds to minimize environmental impact. nih.gov This involves the use of safer solvents, renewable starting materials, and energy-efficient processes.
Solvent-free reactions and the use of deep eutectic solvents (DES) are prominent examples of green chemistry in quinazoline synthesis. researchgate.net For instance, 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives have been synthesized in a two-step reaction using a choline (B1196258) chloride:urea deep eutectic solvent. researchgate.net One-pot, multicomponent procedures also align with green chemistry principles by reducing the number of synthetic steps and purification stages. nih.gov
The development of sustainable protocols with a near-zero E-factor (a measure of waste produced) is a key goal. researchgate.net An example is the oxidation of tetrahydroquinazolines to quinazolines using a commercial bleaching solution in a micellar medium. researchgate.net Designing products that degrade into harmless substances after use is another core principle, though knowledge in this area for many pharmaceuticals remains limited. nih.gov
Analytical Techniques for Synthetic Verification
The confirmation of a newly synthesized compound's structure and purity is a critical step in chemical research. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.
Spectroscopic Characterization of Novel Quinazoline Compounds
Spectroscopic methods provide detailed information about the molecular structure of a compound. Key techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of a molecule. For example, in the characterization of a quinoline (B57606) derivative, proton signals were identified as doublets at specific chemical shifts (e.g., 6.55 and 7.98 ppm), confirming the arrangement of protons on the aromatic ring. researchgate.net
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify functional groups present in a molecule. Characteristic peaks for a synthesized isoquinoline (B145761) derivative included a nitrile peak at 2217 cm⁻¹ and an acetyl group at 1694 cm⁻¹. nih.gov
Mass Spectrometry (MS): This technique determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns. It is a standard method used alongside NMR and elemental analysis for the structural demonstration of newly synthesized quinazolinone derivatives. researchgate.net
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a synthesized compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for purity determination.
Liquid Chromatography-Mass Spectrometry (LC/MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying compounds in a mixture. It has been used in the characterization of 3-substituted-quinazolin-4(3H)-ones. researchgate.net
Recrystallization: This is a fundamental purification technique for solid compounds. For example, a 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) crude product was purified by recrystallization with heptane (B126788) to achieve a purity of 99.5%. google.com In some efficient synthetic procedures, chromatographic separation may not be necessary, which is a significant advantage. researchgate.net
Chemical Reactivity and Transformation Mechanisms of 2 Chloro 4,8 Dimethylquinazoline
Nucleophilic Aromatic Substitution Reactivity Profile
The quinazoline (B50416) core, being an electron-deficient aromatic system, is predisposed to undergo nucleophilic aromatic substitution (SNAr) reactions. The presence of a good leaving group, such as the chloro substituent at the C2 position, facilitates such transformations.
Substitutional Pathways at the C2-Chloro Position
The C2 position of the quinazoline ring is susceptible to nucleophilic attack, allowing for the displacement of the chloro group by a variety of nucleophiles. However, the reactivity of this position is notably influenced by the electronic nature of the quinazoline ring system. In comparison to the C4 position, the C2 position is generally less reactive towards nucleophilic substitution. nih.govnih.gov This difference in reactivity is a key feature in the functionalization of quinazoline scaffolds.
Studies on analogous 2,4-dichloroquinazolines consistently demonstrate that nucleophilic attack occurs preferentially at the C4 position. nih.govmdpi.com Substitution at the C2 position typically necessitates more forcing conditions, such as higher temperatures or the use of highly reactive nucleophiles. nih.gov This regioselectivity is attributed to the electronic properties of the quinazoline nucleus, where the carbon atom at the C4-position is more electrophilic and thus more susceptible to nucleophilic attack. nih.gov
For 2-Chloro-4,8-dimethylquinazoline, the chloro group at C2 can be replaced by various nucleophiles, including amines, alkoxides, and thiolates, to yield a range of 2-substituted-4,8-dimethylquinazolines. The general reaction scheme is presented below:
Scheme 1: Nucleophilic Substitution at the C2-Position
The reaction with amine nucleophiles is of particular importance in medicinal chemistry for the synthesis of biologically active compounds.
| Nucleophile (Nu-H) | Product | Typical Conditions | Reference |
| Primary/Secondary Amines | 2-Amino-4,8-dimethylquinazolines | Heat, often in a polar solvent like ethanol (B145695) or DMF | nih.gov |
| Alcohols (in the form of alkoxides) | 2-Alkoxy-4,8-dimethylquinazolines | Base (e.g., NaH) in an anhydrous solvent | researchgate.net |
| Thiols (in the form of thiolates) | 2-Thioether-4,8-dimethylquinazolines | Base (e.g., K2CO3) in a polar aprotic solvent | researchgate.net |
This table presents generalized conditions based on the reactivity of related chloroquinazolines.
Reactivity of C4-Methyl Group under Nucleophilic Conditions
The methyl group at the C4 position exhibits a degree of acidic character due to the electron-withdrawing nature of the adjacent quinazoline ring. Under strongly basic (nucleophilic) conditions, it is possible to deprotonate this methyl group to form a carbanionic intermediate. This nucleophilic species can then react with various electrophiles. rsc.org
This reactivity is analogous to the observed reactions of 2-methylquinazolinones, where the methyl group can be lithiated and subsequently functionalized. rsc.org The resulting carbanion at the C4-methyl position can engage in reactions such as alkylations and aldol-type condensations, providing a pathway to elaborate the structure at this position.
Scheme 2: Reactivity of the C4-Methyl Group
Electrophilic Aromatic Substitution on the Benzenoid Moiety
Regioselectivity Influenced by Quinazoline Core and Methyl Groups
Electrophilic aromatic substitution on the benzenoid ring of this compound is directed by the combined electronic effects of the fused pyrimidine (B1678525) ring and the C8-methyl group. The quinazoline ring system as a whole is electron-withdrawing, which deactivates the benzenoid ring towards electrophilic attack compared to benzene (B151609). researchgate.net
Conversely, the methyl group at the C8 position is an activating group and an ortho, para-director. youtube.com Therefore, incoming electrophiles will be directed to the positions ortho and para to the C8-methyl group, which are C7 and C5, respectively. The C6 position is meta to the C8-methyl group.
Predicted Regioselectivity of Electrophilic Attack:
| Position | Electronic Influence of C8-Methyl | Electronic Influence of Quinazoline Ring | Predicted Reactivity |
| C5 | para (activating) | meta to N1, alpha to fusion | Moderately favored |
| C6 | meta (less activating) | beta to fusion | Less favored |
| C7 | ortho (activating) | meta to N3, beta to fusion | Favored |
Oxidation and Reduction Processes
N-Oxidation of the Quinazoline Nitrogen Atoms
The nitrogen atoms of the quinazoline ring can be oxidized to their corresponding N-oxides. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, mCPBA) or hydrogen peroxide. youtube.comyoutube.comyoutube.com The electron-rich nitrogen atoms act as nucleophiles towards the electrophilic oxygen of the oxidizing agent.
In the case of this compound, either the N1 or the N3 atom can potentially be oxidized. The regioselectivity of N-oxidation in substituted quinazolines can be complex and may depend on the electronic and steric environment around each nitrogen atom. Quinazoline N-oxides are valuable synthetic intermediates that can undergo further transformations.
Scheme 3: N-Oxidation of this compound
| Oxidizing Agent | Description | Reference |
| m-Chloroperoxybenzoic acid (mCPBA) | A common and effective reagent for the epoxidation of alkenes and N-oxidation of heteroaromatics. | youtube.com |
| Hydrogen Peroxide (H₂O₂) | Often used in the presence of a catalyst or in acidic media for N-oxidation. | youtube.com |
| Peroxyacetic acid (CH₃CO₃H) | Another peroxy acid used for various oxidation reactions, including N-oxidation. | youtube.com |
Oxidation of Alkyl Substituents
The oxidation of the methyl groups at the C4 and C8 positions of this compound represents a key transformation for introducing further functionality. While direct experimental data on the oxidation of this specific molecule is not extensively documented, the reactivity can be inferred from established principles of benzylic oxidation and studies on related heterocyclic systems.
Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4), are known to oxidize alkyl groups attached to aromatic rings to carboxylic acids, provided a benzylic hydrogen is present. masterorganicchemistry.com In the case of this compound, both the C4- and C8-methyl groups are susceptible to such oxidation. The reaction, typically carried out in a basic aqueous solution followed by acidification, would likely proceed through a series of oxidative steps, ultimately converting the methyl groups into carboxyl groups. It is anticipated that controlling the stoichiometry of the oxidant could allow for selective oxidation of one methyl group over the other, although achieving high selectivity might be challenging due to the similar electronic environment of the two positions.
Milder and more selective oxidation methods could potentially lead to the formation of the corresponding aldehydes or alcohols. For instance, catalytic aerobic photo-oxidation has been successfully employed to convert a methyl group on a heterocycle to an aldehyde. This suggests that similar conditions could be applied to this compound to achieve partial oxidation of the methyl substituents.
Table 1: Potential Oxidation Reactions of this compound
| Starting Material | Reagents and Conditions | Major Product(s) | Plausible Intermediate(s) |
| This compound | 1. KMnO4, H2O, heat2. H3O+ | 2-Chloro-4,8-quinazolinedicarboxylic acid | 2-Chloro-4-methyl-8-quinazolinecarboxylic acid, 2-Chloro-8-methyl-4-quinazolinecarboxylic acid |
| This compound | Catalytic aerobic photo-oxidation | 2-Chloro-4-formyl-8-methylquinazoline, 2-Chloro-8-formyl-4-methylquinazoline | Benzylic radicals |
Reduction of the Quinazoline Heterocycle
The reduction of the quinazoline ring system in this compound can lead to various hydrogenated derivatives, such as dihydro- and tetrahydroquinazolines. The course of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.
Catalytic hydrogenation is a common method for the reduction of heterocyclic aromatic rings. libretexts.org Using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas, the pyrimidine ring of the quinazoline nucleus can be selectively reduced. youtube.comyoutube.com For this compound, this would likely yield 2-chloro-4,8-dimethyl-1,2,3,4-tetrahydroquinazoline. It is important to note that under more forcing conditions, the chloro group at the C2 position could also undergo hydrogenolysis, leading to the formation of 4,8-dimethyl-1,2,3,4-tetrahydroquinazoline. The selective hydrogenation of the heterocyclic ring while retaining the chloro substituent is a synthetic challenge that often requires careful optimization of the catalyst, pressure, and temperature. nih.gov
Chemical reducing agents can also be employed. For instance, sodium borohydride (B1222165) (NaBH4) in the presence of a Lewis acid or a transition metal catalyst can effect the reduction of the C=N bonds within the quinazoline ring. The specific isomer of the resulting dihydro- or tetrahydroquinazoline (B156257) would depend on the regioselectivity of the hydride attack.
Table 2: Potential Reduction Reactions of this compound
| Starting Material | Reagents and Conditions | Major Product(s) | Potential By-product(s) |
| This compound | H2, Pd/C, Ethanol, RT | 2-Chloro-4,8-dimethyl-1,2,3,4-tetrahydroquinazoline | 4,8-Dimethyl-1,2,3,4-tetrahydroquinazoline |
| This compound | NaBH4, Lewis Acid (e.g., BF3·OEt2), THF | 2-Chloro-4,8-dimethyl-1,2-dihydroquinazoline or 2-Chloro-4,8-dimethyl-3,4-dihydroquinazoline | Isomeric mixture |
Pericyclic and Rearrangement Reactions
One conceivable pericyclic reaction is an electrocyclic ring-opening of the pyrimidine ring. Upon heating or irradiation, the C4a-N1 bond could cleave in a concerted manner with the rearrangement of the π-system to form a highly reactive ortho-quinone diimine methide intermediate. This intermediate could then undergo subsequent reactions, such as intramolecular cyclizations or intermolecular cycloadditions.
Rearrangement reactions, such as the Dimroth rearrangement, are also known for quinazoline derivatives. Although typically observed in the context of nucleophilic substitution at C4, the potential for skeletal rearrangements of the this compound framework under certain conditions, for instance, in the presence of strong acids or upon photochemical activation, cannot be entirely ruled out. A photochemically induced Fries rearrangement of anilides has been utilized in the synthesis of quinazolines, highlighting the potential for photo-rearrangements in related systems. organic-chemistry.org
Photochemical Reactivity of Quinazoline Derivatives
The photochemical behavior of quinazoline derivatives is an area of growing interest, with potential applications in photoredox catalysis and the synthesis of complex heterocyclic systems. The absorption of UV or visible light can promote the quinazoline molecule to an excited state, leading to a variety of photochemical reactions. nih.gov
For this compound, irradiation could potentially lead to several outcomes. One possibility is the homolytic cleavage of the C-Cl bond at the C2 position, generating a quinazolinyl radical. This reactive intermediate could then participate in a range of radical-mediated transformations, such as hydrogen abstraction from the solvent or addition to an unsaturated substrate.
Furthermore, photoisomerization reactions are known for related heterocyclic systems, such as benzodiazepines. acs.org It is plausible that upon irradiation, this compound could undergo rearrangement to a different heterocyclic isomer. The specific pathway and product would depend on the wavelength of light used, the solvent, and the presence of any photosensitizers. The study of the photophysical properties of quinazoline derivatives has shown that they can exhibit fluorescence, suggesting the formation of excited states with sufficient lifetimes to undergo chemical reactions.
Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 Chloro 4,8 Dimethylquinazoline Analogues
Systematic Exploration of Substituent Effects at C2, C4, and C8 Positions
The biological activity of quinazoline (B50416) derivatives can be finely tuned by the introduction of various substituents at the C2, C4, and C8 positions of the heterocyclic ring. nih.govresearchgate.net Understanding the influence of these modifications is crucial for the rational design of potent and selective therapeutic agents.
Influence of Halogen Substituents on Molecular Interactions
Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties and enhance their binding affinity to target proteins. In the context of quinazoline derivatives, the introduction of halogens can significantly impact molecular interactions. scispace.com Studies on 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives have shown that the substitution of halogen atoms in the benzene (B151609) ring can increase the interactions between the quinazoline derivative and human serum albumin (HSA). mdpi.com The binding affinity was observed to increase with the increasing atomic number of the halogen. mdpi.comresearchgate.net This effect is attributed to a combination of electrostatic, steric, and hydrophobic contributions. researchgate.net
The influence of halogen substituents on drug-protein interactions is multifaceted. researchgate.net While the electronegativity of halogens decreases down the group, their atomic radius and hydrophobicity increase. researchgate.net These properties play a key role in enhancing the binding affinity of quinazoline derivatives to their biological targets. researchgate.net For instance, in silico studies of halogenated quinazolin-4(3H)-one derivatives as inhibitors of the MCF-7 breast cancer cell line have highlighted the versatility of halogen atoms in improving anticancer properties. scispace.com
Table 1: Physicochemical Properties of Halogens
| Element | Atomic Number | Electronegativity | Atomic Radius (Å) | Hydrophobic Parameter |
| F | 9 | 4 | 0.64 | 0.14 |
| Cl | 17 | 3 | 0.99 | 0.71 |
| Br | 35 | 2.8 | 1.14 | 0.86 |
| I | 53 | 2.5 | 1.33 | 1.12 |
| Data sourced from ResearchGate. researchgate.net |
Design Strategies for Modified Quinazoline Scaffolds
Beyond simple substituent modifications, medicinal chemists employ more advanced strategies to alter the fundamental quinazoline framework, aiming to improve pharmacological properties and explore new chemical space.
Bioisosteric Replacements in Quinazoline Frameworks
Bioisosteric replacement is a powerful tool in drug design, involving the substitution of one atom or group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. preprints.org This strategy is widely used to modulate the properties of molecules, including their size, shape, electron density, reactivity, lipophilicity, and ability to form hydrogen bonds. nih.govpreprints.org For instance, the replacement of a carbon atom with a sulfur atom in certain quinazoline derivatives has been explored to develop new anti-inflammatory agents. preprints.orgnih.gov This bioisosteric change can alter the molecule's interaction with its target, as seen in studies where the replacement of a carbon with a sulfur atom led to a decrease in affinity towards COX-1. nih.gov
Scaffold Diversity Generation from 2-Chloro-4,8-dimethylquinazoline
This compound serves as a versatile starting material for generating a diverse range of quinazoline-based scaffolds. The reactivity of the chlorine atom at the C2 position allows for various nucleophilic substitution reactions, introducing a wide array of functional groups. nih.gov Furthermore, metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, can be employed to create carbon-carbon bonds and introduce further complexity and diversity to the quinazoline core. researchgate.net These synthetic strategies enable the exploration of a broad chemical space, leading to the discovery of novel compounds with improved biological activities. researchgate.net For example, the synthesis of 4-azido-6,7-dimethoxy-2-alkyl/arylsulfonylquinazolines, key intermediates for biologically active compounds, has been achieved through a sulfonyl group rearrangement driven by the azide-tetrazole equilibrium. researchgate.net
Structure-Based Design Principles for Targeted Interactions
The design of quinazoline-based inhibitors for specific biological targets, such as protein kinases, often relies on structure-based design principles. This approach utilizes the three-dimensional structure of the target protein to guide the design of complementary ligands. nih.gov Molecular docking and molecular dynamics simulations are powerful computational tools used to predict the binding mode of a ligand within the active site of a protein and to estimate its binding affinity. nih.govrsc.org
For example, in the design of EGFR inhibitors, the quinazoline scaffold is known to interact with key residues in the ATP-binding site. nih.gov The N1 and N3 atoms of the quinazoline ring typically form hydrogen bonds with the hinge region of the kinase domain, while substituents at the C4 position can occupy a hydrophobic pocket. nih.gov Docking studies have shown that a 2-methyl group can make hydrophobic interactions with residues like Ala719. nih.gov By understanding these key interactions, medicinal chemists can rationally design novel quinazoline derivatives with enhanced potency and selectivity. nih.gov The ultimate goal is to identify synthetically accessible small molecules with a high affinity for their intended target. nih.gov
Computational Chemistry and in Silico Modeling of 2 Chloro 4,8 Dimethylquinazoline Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecular systems. For quinazoline (B50416) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G*, are employed to optimize the ground-state geometry of the molecule. semanticscholar.org These optimized structures provide the most stable three-dimensional arrangement of the atoms.
From this foundation, a variety of electronic parameters can be calculated. These descriptors are crucial for understanding the molecule's stability, reactivity, and potential interactions. Key parameters include electron affinity, ionization potential, and total energy, which offer insights into how the molecule will behave in a chemical or biological environment. semanticscholar.org
Table 1: Representative Electronic Properties Calculated via DFT for Quinazoline Systems This table presents typical parameters derived from DFT studies on related quinazoline structures. The values are illustrative of the data obtained through such calculations.
| Parameter | Description |
|---|---|
| E_total | The total electronic energy of the molecule in its ground state. |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital. |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital. |
| Energy Gap (E_gap) | The difference between E_LUMO and E_HOMO, indicating chemical reactivity. |
| Electronegativity (χ) | A measure of the molecule's ability to attract electrons. |
| Hardness (η) | A measure of resistance to change in electron distribution. |
| Softness (S) | The reciprocal of hardness, indicating a higher reactivity. |
| Electrophilicity (ω) | An index of the molecule's ability to act as an electrophile. |
Source: Data compiled from methodologies described in studies on related quinazoline derivatives. semanticscholar.org
A primary output of DFT calculations is the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, characterizing the molecule's ability to act as a nucleophile. Conversely, the LUMO represents the region most likely to accept an electron, indicating its electrophilic potential.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_gap), is a critical parameter for predicting chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule can be more easily excited, implying higher chemical reactivity. The spatial distribution of these frontier orbitals can also pinpoint the specific atoms or functional groups within 2-Chloro-4,8-dimethylquinazoline that are most likely to participate in chemical reactions.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable for predicting the activity of new compounds and for understanding which structural features are key to their function.
Two-dimensional QSAR (2D-QSAR) models correlate biological activity with physicochemical properties or topological indices, known as molecular descriptors. nih.gov For quinazoline derivatives, 2D-QSAR studies have been conducted to understand their activity against various targets. nih.govscholarsresearchlibrary.com In these studies, the structures of a set of related compounds are first optimized, often using semi-empirical methods, to obtain stable conformations. nih.gov
A wide range of descriptors can then be calculated, including:
LogP: The partition coefficient, representing hydrophobicity.
Molecular Weight: The mass of the molecule.
Topological Descriptors: Indices that describe the connectivity of atoms (e.g., radius, diameter). scholarsresearchlibrary.com
Electronic Descriptors: Properties related to the electronic structure.
Multiple Linear Regression (MLR) or non-linear methods like Gene Expression Programming (GEP) are then used to generate a mathematical model that links a combination of these descriptors to the observed biological activity (e.g., IC₅₀ values). nih.govnih.gov The statistical quality of the resulting model is paramount and is assessed using parameters like the correlation coefficient (R²), cross-validated R² (q²), and the standard error of estimation. nih.gov These models can elucidate the effects of different substituents on the quinazoline core, for instance, showing that increased hydrophobicity or specific electronic features at certain positions enhance activity. scholarsresearchlibrary.com
Three-dimensional QSAR (3D-QSAR) methods extend the analysis into three-dimensional space, considering the influence of the molecule's shape and the spatial distribution of its properties. nih.gov This approach is generally considered more informative than 2D-QSAR as it provides a more accurate description of the relationship between a molecule's 3D structure and its physiological activity. nih.gov The most common 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).
The process requires a dataset of active compounds to be structurally aligned based on a common scaffold, such as the quinazoline ring system. nih.gov For each molecule, steric and electrostatic fields (and other fields like hydrophobic and hydrogen bond donor/acceptor in CoMSIA) are calculated at various points on a 3D grid surrounding the molecules. A statistical method then correlates the variations in these fields with the changes in biological activity.
The results are often visualized as contour maps, which highlight regions where modifications to the structure of this compound would likely lead to a change in activity. For example, a map might show a green-colored region near a substituent, indicating that bulkier groups in that area would increase activity, while a yellow-colored region would suggest that bulkier groups are detrimental. nih.gov
Table 2: Statistical Validation Parameters for a Representative 3D-QSAR (CoMFA) Model for Quinazoline Derivatives This table illustrates the statistical metrics used to validate the robustness and predictive power of a 3D-QSAR model developed for EGFR inhibitors based on the quinazoline scaffold.
| Parameter | Value | Description |
|---|---|---|
| q² (Cross-validated R²) | 0.608 | Indicates good internal model predictivity. |
| ONC (Optimum Number of Components) | 8 | The number of principal components that yields the highest q². |
| R²_ncv (Non-cross-validated R²) | 0.979 | Represents the fit of the model to the training set data. |
| F-statistic | 257.401 | Indicates the statistical significance of the model. |
| SEE (Standard Error of Estimate) | 0.1126 | Measures the deviation of the predicted values from the experimental values. |
Source: Data from a 3D-QSAR study on quinazoline analogues. nih.gov
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation and binding mode of one molecule (a ligand, such as this compound) to a second molecule (a receptor or target protein). researchgate.net This method is crucial in drug discovery for understanding how a compound might interact with a biological target at the molecular level.
The process involves preparing the 3D structures of both the ligand and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site. These poses are evaluated using a scoring function, which estimates the binding affinity or free energy of binding. The pose with the best score is considered the most likely binding mode.
For quinazoline derivatives, molecular docking has been extensively used to study their interactions with various protein targets, including Epidermal Growth Factor Receptor (EGFR) and Dihydrofolate Reductase (DHFR). nih.govresearchgate.net The analysis of the predicted binding pose reveals key intermolecular interactions, such as:
Hydrogen bonds: Critical for anchoring the ligand in the binding site.
Hydrophobic interactions: Often involving aromatic rings and alkyl groups.
Pi-stacking: Interactions between aromatic systems.
By examining these interactions for a compound like this compound, researchers can predict its binding affinity and understand the structural basis of its activity. This information can then be used in conjunction with QSAR models to design new derivatives with improved potency and selectivity. nih.govnih.gov
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Recognition
Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, providing a dynamic view of molecular systems over time. This technique is instrumental in understanding the conformational landscape of a molecule and its recognition by biological targets.
For quinazoline derivatives, MD simulations have been pivotal in elucidating their binding modes within the active sites of various protein targets, such as epidermal growth factor receptor (EGFR) and Janus kinase 2 (JAK2). nih.govnih.gov While specific MD simulation studies on this compound are not extensively documented in publicly available research, the behavior of analogous substituted quinazolines provides a strong framework for understanding its potential interactions.
Conformational Analysis:
The conformational flexibility of a ligand is a critical determinant of its binding affinity and selectivity. The 2-chloro and 4,8-dimethyl substitutions on the quinazoline scaffold of the title compound are expected to influence its conformational preferences. The methyl groups at positions 4 and 8 can introduce steric hindrance, potentially restricting the rotational freedom of the molecule and favoring specific conformations.
MD simulations can map the potential energy surface of this compound, identifying low-energy, stable conformations. This information is crucial for understanding how the molecule presents itself to a binding site. A hypothetical conformational analysis workflow is presented below:
| Step | Description | Key Parameters |
| 1. System Preparation | The 3D structure of this compound is built and parameterized using a suitable force field (e.g., AMBER, CHARMM). | Force field selection, charge assignment. |
| 2. Solvation | The molecule is placed in a periodic box of solvent (typically water) to mimic physiological conditions. | Water model (e.g., TIP3P), box dimensions. |
| 3. Minimization & Equilibration | The system's energy is minimized to remove steric clashes, followed by a period of equilibration under controlled temperature and pressure. | Minimization algorithm, temperature and pressure coupling constants. |
| 4. Production MD | A long-timescale simulation is run to sample the conformational space of the molecule. | Simulation time (ns), time step (fs). |
| 5. Trajectory Analysis | The resulting trajectory is analyzed to identify dominant conformations, dihedral angle distributions, and root-mean-square deviation (RMSD). | Clustering algorithms, Ramachandran plots (for peptides). |
Ligand-Target Recognition:
Once a biological target is identified, MD simulations can be employed to study the binding process of this compound. This involves docking the ligand into the active site of the receptor and then running an MD simulation of the complex. These simulations can reveal the stability of the binding pose, the key interacting residues, and the nature of the intermolecular forces involved.
Studies on other quinazoline derivatives have highlighted the importance of hydrogen bonds, hydrophobic interactions, and pi-stacking in their binding to protein kinases. nih.govnih.gov For instance, the quinazoline nitrogen atoms often act as hydrogen bond acceptors with backbone residues in the hinge region of kinases. nih.gov The chloro and dimethyl substitutions of this compound would primarily contribute to hydrophobic and van der Waals interactions within the binding pocket.
A hypothetical analysis of the interactions of a this compound derivative with a kinase active site is summarized in the table below:
| Interaction Type | Potential Interacting Residues | Contribution of Substituents |
| Hydrogen Bonding | Hinge region amino acids (e.g., Met, Cys) | The quinazoline core nitrogens are key. |
| Hydrophobic Interactions | Aliphatic and aromatic residues (e.g., Leu, Val, Phe) | The dimethyl groups and the chloro substituent would enhance these interactions. |
| Pi-Pi Stacking | Aromatic residues (e.g., Phe, Tyr, Trp) | The quinazoline ring system can participate in stacking interactions. |
| Halogen Bonding | Electron-rich atoms (e.g., backbone carbonyls) | The chlorine atom has the potential to form halogen bonds. |
Virtual Screening Techniques for Novel Quinazoline Derivatives
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach is significantly faster and more cost-effective than experimental high-throughput screening.
Structure-Based Virtual Screening (SBVS):
In SBVS, the three-dimensional structure of the target protein is used to dock a library of compounds into the active site. A scoring function is then used to estimate the binding affinity of each compound, and the top-ranked molecules are selected for further investigation. A workflow for a typical SBVS campaign starting from a quinazoline scaffold is outlined below:
| Step | Description | Key Considerations |
| 1. Target Preparation | The 3D structure of the protein target is obtained from the Protein Data Bank (PDB) or homology modeling. It is prepared by adding hydrogens, assigning charges, and defining the binding site. | Quality of the crystal structure, protonation states of residues. |
| 2. Ligand Library Preparation | A large database of chemical compounds (e.g., ZINC, PubChem) is prepared by generating 3D conformers and assigning appropriate chemical properties. | Diversity and size of the library, drug-likeness filters. |
| 3. Molecular Docking | Each compound in the library is docked into the defined binding site of the target protein. | Docking algorithm (e.g., AutoDock, Glide), scoring function. |
| 4. Hit Selection and Filtering | Compounds are ranked based on their docking scores. The top-scoring hits are visually inspected and filtered based on various criteria (e.g., Lipinski's rule of five, ADMET properties). derpharmachemica.com | Docking score cutoff, pharmacokinetic predictions. |
| 5. Experimental Validation | The most promising candidates are acquired or synthesized and tested in biological assays. | In vitro binding assays, cell-based assays. |
Ligand-Based Virtual Screening (LBVS):
When the 3D structure of the target is unknown, LBVS methods can be employed. These methods use the information from known active compounds to identify new molecules with similar properties. Techniques such as pharmacophore modeling and 2D/3D similarity searching are commonly used.
Starting with a molecule like this compound, a pharmacophore model can be built. This model represents the essential steric and electronic features required for biological activity. The model would include features like hydrogen bond acceptors (from the quinazoline nitrogens), hydrophobic regions (from the methyl groups and the aromatic system), and a halogen bond donor (from the chlorine atom). This pharmacophore can then be used to screen large compound databases to find molecules that match the model.
Emerging Research Avenues and Future Perspectives for 2 Chloro 4,8 Dimethylquinazoline Research
Development as a Privileged Scaffold in New Chemical Space Exploration
The quinazoline (B50416) core is widely regarded as a "privileged scaffold" due to its ability to bind to multiple biological targets with high affinity. nih.gov This characteristic makes 2-Chloro-4,8-dimethylquinazoline an excellent candidate for the exploration of new chemical space. The term "privileged scaffold" refers to molecular frameworks that are capable of providing ligands for more than one type of receptor or enzyme. google.com
The 2-chloro group in this compound serves as a versatile handle for introducing a wide variety of substituents through nucleophilic substitution reactions. This allows for the systematic generation of libraries of novel compounds with diverse functionalities. The methyl groups at positions 4 and 8 can influence the solubility, lipophilicity, and metabolic stability of the resulting derivatives, further expanding the accessible chemical space.
Table 1: Potential Diversification of this compound
| Position of Modification | Reagent Type | Potential Functional Groups Introduced |
| C2 (via nucleophilic substitution of Chlorine) | Amines, Alcohols, Thiols | Amino, alkoxy, thioether groups |
| C4-Methyl group | Oxidation, Halogenation | Carboxylic acid, halomethyl groups |
| C8-Methyl group | Oxidation, Halogenation | Carboxylic acid, halomethyl groups |
| Quinazoline Ring | C-H activation | Aryl, alkyl, or other functional groups |
The strategic placement of the methyl groups can also impart specific conformational constraints on the molecule, which can be advantageous in designing selective inhibitors for various enzymes. The exploration of this new chemical space around the this compound core could lead to the discovery of compounds with novel biological activities.
Rational Design of Advanced Quinazoline Architectures
Rational drug design, which relies on the understanding of the three-dimensional structure of biological targets, is a powerful tool for developing new therapeutic agents. ijfmr.com The known biological activities of various quinazoline derivatives, such as their roles as anticancer and anti-inflammatory agents, provide a strong basis for the rational design of advanced architectures based on this compound. nih.gov
For instance, numerous quinazoline derivatives are known to be potent inhibitors of protein kinases, a class of enzymes frequently implicated in cancer. civilica.com By using the structure of this compound as a starting point, medicinal chemists can design and synthesize new molecules that are tailored to fit the active sites of specific kinases. The 2-chloro position can be functionalized with various moieties to enhance binding affinity and selectivity. Molecular docking studies can be employed to predict the binding modes of these newly designed compounds and to prioritize them for synthesis and biological evaluation. nih.gov
Integration of Artificial Intelligence and Machine Learning in Quinazoline Research
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. mdpi.com These technologies can be applied to quinazoline research in several ways, from predicting the biological activity of novel compounds to optimizing synthetic routes. civilica.com
For this compound, AI and ML algorithms could be trained on existing data for other quinazoline derivatives to predict its potential biological targets and pharmacological properties. Quantitative Structure-Activity Relationship (QSAR) models, a key application of machine learning, can be developed to correlate the structural features of quinazoline derivatives with their biological activities. civilica.com These models could then be used to guide the design of new this compound analogues with enhanced potency and selectivity.
Exploration of Novel Reaction Pathways and Catalytic Systems
The synthesis of the quinazoline core and its derivatives is a well-established area of organic chemistry, with numerous methods reported in the literature. frontiersin.orgnih.govnih.govorganic-chemistry.org However, there is always a need for more efficient, sustainable, and atom-economical synthetic routes. The development of novel reaction pathways and catalytic systems for the synthesis of this compound is a promising area of future research.
Transition-metal-catalyzed reactions, for example, have been extensively used for the synthesis of quinazolines. nih.gov Exploring the use of different catalysts, such as those based on ruthenium, iridium, or copper, could lead to more efficient and selective syntheses of this compound. rsc.orgrsc.org Additionally, the development of green catalytic systems, such as those using bismuth or operating under aerobic conditions, would be highly desirable from an environmental perspective. nih.gov
The exploration of multicomponent reactions, where three or more reactants combine in a single step to form a complex product, could also provide a rapid and efficient way to access a wide range of this compound derivatives. openmedicinalchemistryjournal.com
Comprehensive Theoretical Investigations of Reaction Mechanisms and Selectivity
Computational chemistry provides powerful tools for understanding the intricate details of chemical reactions. nih.gov Theoretical investigations, using methods such as Density Functional Theory (DFT), can be employed to elucidate the reaction mechanisms involved in the synthesis and functionalization of this compound. tandfonline.comrsc.org
By modeling the transition states and intermediates of a reaction, researchers can gain insights into the factors that control its rate and selectivity. This knowledge can then be used to optimize reaction conditions and to design more efficient synthetic strategies. For example, theoretical studies could be used to understand the regioselectivity of nucleophilic substitution at the 2-position of this compound, taking into account the electronic and steric effects of the methyl groups at positions 4 and 8.
Furthermore, computational studies can be used to predict the spectroscopic properties (e.g., NMR, IR) of this compound and its derivatives, which can aid in their characterization. tandfonline.comrsc.org In silico evaluation of properties like absorption, distribution, metabolism, and excretion (ADME) can also be performed to assess the drug-likeness of newly designed compounds at an early stage of the research process. nih.govresearchgate.net
Q & A
Basic Question: What are the key considerations for optimizing the synthesis of 2-Chloro-4,8-dimethylquinazoline?
Answer:
Synthetic optimization requires careful control of reaction conditions, reagent stoichiometry, and purification methods. For example, refluxing in DMSO for 18 hours followed by reduced-pressure distillation and crystallization (as seen in analogous quinazoline syntheses) can improve yields . Catalyst selection is critical: PdCl₂(PPh₃)₂ with PCy₃ in cross-coupling reactions has achieved 76% yields for structurally similar quinazolines, suggesting that palladium catalysts may enhance efficiency in halogenated quinazoline systems . Solvent choice (e.g., dioxane-water mixtures) and temperature gradients during crystallization also influence purity and yield.
Basic Question: How can researchers characterize the physicochemical properties of this compound?
Answer:
Key characterization steps include:
- Melting Point Analysis : Compare observed values (e.g., 138–140°C for a triazine analog) to literature data to confirm purity .
- Solubility Profiling : Test in solvents like toluene, which dissolves structurally similar compounds (e.g., 2-Chloro-4,6-diphenyl-1,3,5-triazine) .
- Spectroscopic Methods : Use ¹H/¹³C NMR to verify substituent positions (e.g., δH 3.88–8.49 ppm for aromatic protons in quinazoline derivatives) and HRMS for molecular ion validation (e.g., MH⁺ at m/z 553) .
Advanced Question: How can mechanistic studies resolve contradictions in reaction pathways for halogenated quinazolines?
Answer:
Contradictions often arise from competing reaction mechanisms. For example, titanium tetrachloride-mediated syntheses may produce by-products (e.g., 11% yield of an unexpected dibenzodiazepine derivative) due to amidine intermediate formation . To address this:
- Isolation and Characterization : Use preparative chromatography to separate by-products, followed by NMR/MS analysis.
- Computational Modeling : Simulate reaction pathways to identify energetically favorable intermediates.
- Kinetic Studies : Monitor reaction progress via in situ FTIR to detect transient species.
Advanced Question: How should researchers analyze conflicting solubility or stability data across studies?
Answer:
Discrepancies may stem from experimental variables such as solvent purity, temperature, or hygroscopicity. For example:
- Solubility Variability : A triazine analog showed solubility in toluene, but dichloromethane might be required for dimethylquinazolines due to steric hindrance .
- Stability Tests : Conduct accelerated degradation studies under varying pH and humidity. For instance, quinazoline carboxaldehydes are prone to oxidation, requiring inert atmospheres during handling .
- Cross-Validation : Compare data with structurally related compounds (e.g., 2-Chloro-4,6-dimethoxypyrimidine’s solubility profile) to identify trends .
Advanced Question: What strategies are effective for modifying the quinazoline core to enhance bioactivity?
Answer:
Functionalization at the 2-chloro and dimethyl positions can modulate activity:
- Cross-Coupling Reactions : Use Suzuki-Miyaura reactions (e.g., with 4-methoxyphenylboronic acid) to introduce aryl groups at specific positions, as demonstrated for analogs with 76% yields .
- Amidine Formation : Titanium tetrachloride can facilitate amidine linkages, though side reactions require careful control .
- Steric and Electronic Effects : Introduce electron-donating groups (e.g., methoxy) to improve solubility or electron-withdrawing groups (e.g., nitro) to enhance electrophilicity.
Advanced Question: How can researchers address low yields in multi-step quinazoline syntheses?
Answer:
- Intermediate Optimization : Purify intermediates rigorously (e.g., via water-ethanol recrystallization) to avoid cumulative impurities .
- Catalyst Screening : Test alternatives to PdCl₂(PPh₃)₂, such as Ni-based catalysts, for cost-effective scaling.
- Reaction Monitoring : Use TLC or HPLC to identify bottlenecks (e.g., incomplete coupling steps) and adjust reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
